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Compound of Interest

Compound Name:
N-(3-Nitrobenzyl)-2-

phenylethanamine

Cat. No.: B079550 Get Quote

A Comparative Guide to the Structural
Confirmation of N-(3-Nitrobenzyl)-2-
phenylethanamine
This guide provides a comparative analysis of analytical techniques for the structural

confirmation of N-(3-Nitrobenzyl)-2-phenylethanamine, with a primary focus on single-crystal

X-ray crystallography. While a specific crystal structure for N-(3-Nitrobenzyl)-2-
phenylethanamine is not publicly available, this guide presents hypothetical data based on

crystallographic studies of structurally similar nitroaromatic compounds to illustrate the

principles and expected outcomes of the technique. This is compared with alternative and

complementary spectroscopic methods, for which experimental data on the target molecule are

available.

Data Presentation
The following tables summarize the quantitative data obtained from X-ray crystallography and

other analytical techniques.

Table 1: Hypothetical Single-Crystal X-ray Crystallography Data for N-(3-Nitrobenzyl)-2-
phenylethanamine
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This data is representative of what would be expected from a successful crystallographic

analysis of the title compound, based on published data for similar organic molecules.
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Parameter Hypothetical Value Significance

Crystal Data

Chemical Formula C₁₅H₁₆N₂O₂

Confirms the elemental

composition of the molecule in

the crystal.

Formula Weight 256.30 g/mol
Consistent with the molecular

formula.[1]

Crystal System Monoclinic
Describes the basic shape of

the unit cell.

Space Group P2₁/c
Defines the symmetry

elements within the unit cell.[2]

Unit Cell Dimensions

a 10.12 Å
Length of one side of the unit

cell.

b 15.45 Å
Length of the second side of

the unit cell.

c 8.78 Å
Length of the third side of the

unit cell.

α 90° Angle between sides b and c.

β 105.3° Angle between sides a and c.

γ 90° Angle between sides a and b.

Volume 1325.4 Å³ The volume of the unit cell.

Z 4
Number of molecules per unit

cell.

Data Collection

Radiation Mo Kα (λ = 0.71073 Å)
The X-ray source used for

diffraction.
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Temperature 100 K

Data is often collected at low

temperatures to minimize

thermal vibrations.

Refinement

R-factor (R₁) 0.045

A measure of the agreement

between the crystallographic

model and the experimental X-

ray diffraction data. A lower

value indicates a better fit.

Goodness-of-fit (GOF) 1.05

Indicates the quality of the

refined model. A value close to

1 is ideal.

Table 2: Spectroscopic Data for N-(3-Nitrobenzyl)-2-phenylethanamine

The following data provides complementary information to the crystallographic analysis,

confirming the presence of specific functional groups and the overall connectivity of the

molecule.
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Technique Observed Data Interpretation

¹H NMR

Data not fully available in

public databases. Expected

chemical shifts would confirm

the presence of aromatic

protons on both rings, the

benzylic and ethylamine

protons, and the amine proton.

Confirms the proton

environment and connectivity

of the molecule.

¹³C NMR

A spectrum is available on

PubChem, though specific

peak assignments are not

provided.[1]

Confirms the carbon skeleton

of the molecule.

FTIR

A vapor phase IR spectrum is

available on PubChem.[1]

Expected peaks: ~3350 cm⁻¹

(N-H stretch), ~3050 cm⁻¹

(aromatic C-H stretch), ~2900

cm⁻¹ (aliphatic C-H stretch),

~1530 and ~1350 cm⁻¹

(asymmetric and symmetric

NO₂ stretch).

Confirms the presence of key

functional groups such as the

amine, aromatic rings, and the

nitro group.

Mass Spectrometry
Molecular Ion (M⁺): m/z =

256.12.[1]

Confirms the molecular weight

of the compound.

Experimental Protocols
Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional

structure, including bond lengths, bond angles, and stereochemistry.[3][4]

Crystal Growth: Single crystals of N-(3-Nitrobenzyl)-2-phenylethanamine suitable for X-ray

diffraction are grown. This is typically achieved by slow evaporation of a saturated solution of
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the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl

acetate/hexane).

Crystal Mounting: A well-formed single crystal of appropriate size (typically 0.1-0.3 mm in

each dimension) is selected and mounted on a goniometer head.

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The

crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal motion of the atoms.

The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα

radiation). As the crystal is rotated, a series of diffraction patterns are collected by a detector.

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell parameters and space group. The structure is then solved using direct methods

or Patterson methods to obtain an initial model of the atomic positions. This model is then

refined against the experimental data to improve the fit and determine the final, precise

atomic coordinates.

Alternative Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of the compound in a

deuterated solvent (e.g., CDCl₃) is placed in a high-field NMR spectrometer. ¹H and ¹³C NMR

spectra are acquired to determine the chemical environment and connectivity of the

hydrogen and carbon atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: A small amount of the sample is analyzed

to obtain an infrared spectrum. The absorption bands in the spectrum correspond to the

vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS): The sample is introduced into a mass spectrometer, where it is

ionized. The mass-to-charge ratio of the resulting ions is measured, providing the molecular

weight of the compound and information about its fragmentation pattern.

Visualizations
Caption: Workflow for the synthesis and structural confirmation of a small molecule.
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Caption: Logical relationships between analytical methods and the structural information they

provide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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